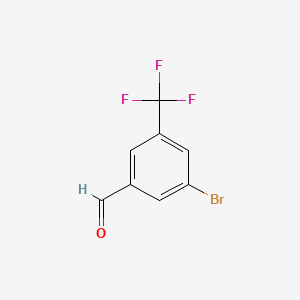

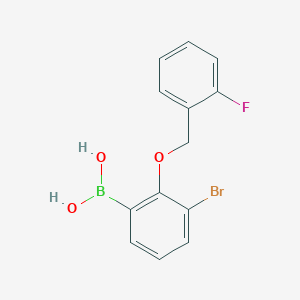

(3-溴-2-((2-氟苯甲基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

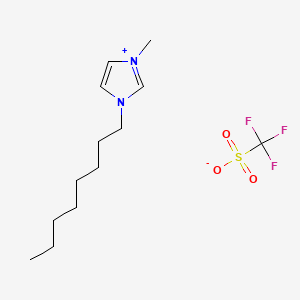

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of a bromine and a fluorine atom on the aromatic ring indicates that this compound could be of interest in various chemical reactions, particularly in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, as seen in the preparation of ortho-functionalized arylboronic acids . Additionally, the synthesis of similar compounds, such as 4-amino-3-fluorophenylboronic acid, involves a lithium-bromine exchange followed by the addition of a borate ester and hydrolysis . These methods could potentially be adapted for the synthesis of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid.

Molecular Structure Analysis

Boronic acids can undergo tautomeric rearrangements to form cyclic structures known as oxaboroles . The presence of halogen substituents, such as bromine and fluorine, can influence the molecular structure and stability of these tautomers, as demonstrated by the diverse solid-state structures observed in X-ray analyses . The molecular structure of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid would likely be influenced by these substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. They are widely used in Suzuki cross-coupling reactions to synthesize biaryl compounds . The halogen substituents on the aromatic ring of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid could also undergo halodeboronation, a reaction where the boronic group is replaced by a halogen, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the acidity and structural behavior of fluorinated phenylenediboronic acids have been studied, showing that fluorination affects the stability and acidity of these compounds . Similarly, the presence of fluorine and bromine in (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid would affect its acidity and solubility. Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods, can provide detailed information on the vibrational modes, chemical shifts, and electronic properties of such compounds .

科学研究应用

合成和有机化学

- 芳基硼酸,包括与 (3-溴-2-((2-氟苯甲基)氧基)苯基)硼酸类似的化合物,因其在有机合成中的应用而被广泛研究。一项专注于芳基硼酸卤代硼脱除以形成芳基溴化物和氯化物的研究,以良好至极好的收率展示了这些化合物在有机合成中的多功能性 (Szumigala 等人,2004 年).

晶体结构和合成优化

- 与本化合物具有相似结构的氨基-3-氟苯基硼酸已被合成并研究其晶体结构。这些衍生物在构建葡萄糖传感材料中具有应用,表明硼酸在传感器技术中的潜力 (Das 等人,2003 年).

纳米技术和传感器应用

- 苯基硼酸是开发糖识别材料的关键,如一项涉及与聚乙二醇偶联以分散单壁碳纳米管的研究中所证明的。这突出了它们在制造具有潜在生物医学应用的高级材料中的作用 (Mu 等人,2012 年).

糖缀合物化学

- 硼酸已被用于合成糖缀合物,如新糖脂和新糖蛋白。该应用证明了该化合物对生物有机化学和药物开发领域的重要性 (Magnusson 等人,1990 年).

铃木偶联反应

- 该化合物的衍生物已用于铃木偶联反应,这是有机化学中形成碳碳键的关键方法。该应用对于合成复杂的有机分子至关重要,包括药物和天然产物 (Sutherland 和 Gallagher,2003 年).

催化和化学反应

- 硼酸在化学反应中扮演着重要的催化剂角色。它们促进羧酸和胺之间直接形成酰胺的能力证明了它们在绿色化学中的效用 (Arnold 等人,2008 年).

属性

IUPAC Name |

[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIXNSHJQLMFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584587 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

870778-86-2 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。